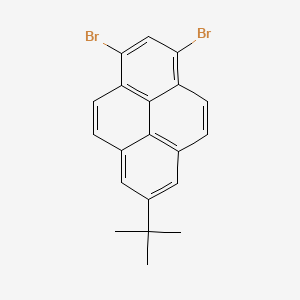
1,3-Dibromo-7-tert-butylpyrene
説明
1,3-Dibromo-7-tert-butylpyrene is an intermediate in the production of organic light-emitting diode (OLED) compounds . It is a chemical compound with the molecular formula C20H16Br2 .
Synthesis Analysis
The synthesis of 1,3-Dibromo-7-tert-butylpyrene can be achieved through a bromination process. A mixture of bromine and the precursor compound in anhydrous CH2Cl2 at 28 °C in the presence of an iron powder catalyst can afford the desired product .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-7-tert-butylpyrene is characterized by two bromine atoms and a tert-butyl group attached to a pyrene core . The molecular weight of the compound is 416.1 g/mol .
Chemical Reactions Analysis
The bromination mechanism of 1,3-Dibromo-7-tert-butylpyrene involves the regioselective addition of bromine atoms to the pyrene core . The bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 in the presence of iron powder .
Physical And Chemical Properties Analysis
1,3-Dibromo-7-tert-butylpyrene has a molecular weight of 416.1 g/mol . It has a complex structure with a high degree of conjugation, which contributes to its properties as an intermediate in OLED compounds .
科学的研究の応用
1. Synthetic Chemistry 1,3-Dibromo-7-tert-butylpyrene is a derivative of pyrene, a renowned aromatic hydrocarbon . Bromopyrenes, including 1,3-Dibromo-7-tert-butylpyrene, are significant in synthetic chemistry . They serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
Method of Application In the case of 1,3-dibromo-7-tert-butylpyrene, using the brominating agent Br2 in carbon tetrachloride (CCl4) at room temperature for 16 hours yielded 68%, while in dichloromethane (CH2Cl2) at −78 °C, the yield was 89% .
Results The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
2. Materials Science 1,3-Dibromo-7-tert-butylpyrene is also used in materials science . The distinct electronic structure of pyrene dictates the preferential electrophilic aromatic substitution reactions at specific positions .
Method of Application The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
Results This research unlocks new possibilities for the utilisation of pyrene derivatives in various fields by providing a comprehensive overview of bromine introduction in pyrene derivatives and offering optimised synthesis conditions based on laboratory research .
3. Organic Optoelectronic Applications 1,3-Dibromo-7-tert-butylpyrene can be used in the field of organic optoelectronics .
Method of Application An unprecedented single-step metal-free green oxidation of 2,7-di-tert-butylpyrene selectively into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building blocks used for organic optoelectronic applications using hypervalent iodine oxyacids .
Results This method provides a green and efficient pathway for the synthesis of key building blocks for organic optoelectronic applications .
4. Environmental Chemistry Pyrene and its derivatives, including 1,3-Dibromo-7-tert-butylpyrene, can be widely used in environmental chemistry . Its unique physical and chemical properties and air stability make it a valuable tool for studying molecular interactions and environmental processes .
Method of Application The specific methods of application in environmental chemistry would depend on the particular study or experiment being conducted .
Results The results would vary based on the specific environmental process or molecular interaction being studied .
5. Bromination Mechanism Study 1,3-Dibromo-7-tert-butylpyrene can be used to study the bromination mechanism .
Method of Application The bromination mechanism of 2-tert-butylpyrene, which regioselectively affords mono, di, tri, and tetrabromopyrenes, is probed by theoretical calculation and detailed experimental methods . Bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 position in the presence of iron powder .
Results The intermediate bromopyrene derivatives were isolated and confirmed by 1H NMR spectra, mass spectroscopy, and elemental analysis . Further evidence on substituent positions originated from a series of aryl substituted pyrene derivatives, which were obtained from the corresponding bromopyrenes on reaction with 4-methoxy phenylboronic acid by a Suzuki-Miyaura cross-coupling reaction .
6. Light-Emitting Device Applications Pyrene and its derivatives, including 1,3-Dibromo-7-tert-butylpyrene, have been extensively investigated for light-emitting device applications .
Method of Application This interest stems from their inherent chemical and photochemical characteristics, in particular, an excellent deep blue chromophore which exhibits great chemical stability and high charge carrier mobility .
Results The photophysical properties of a series of compounds were confirmed by fluorescence and absorption, as well as by fluorescence lifetime measurements .
将来の方向性
1,3-Dibromo-7-tert-butylpyrene, as an intermediate in OLED compounds, has potential applications in the development of new light-emitting devices . The control of intramolecular charge-transfer pathways by changing the π-conjugation directions in such compounds can result in the modulation of emission color from deep-blue to green in solution . This suggests promising future directions for the use of this compound in the fabrication of organic light-emitting diodes .
特性
IUPAC Name |
1,3-dibromo-7-tert-butylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYQDOQFLJABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728461 | |
| Record name | 1,3-Dibromo-7-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-7-tert-butylpyrene | |
CAS RN |
1005771-04-9 | |
| Record name | 1,3-Dibromo-7-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-7-tert-butylpyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



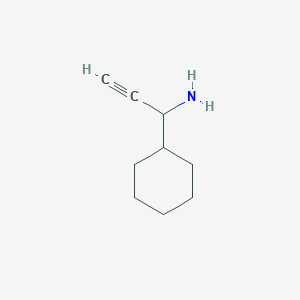
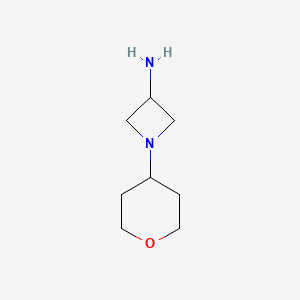
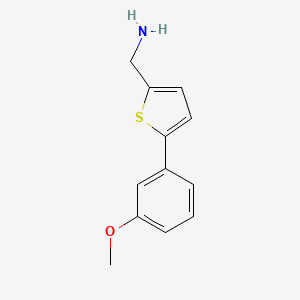
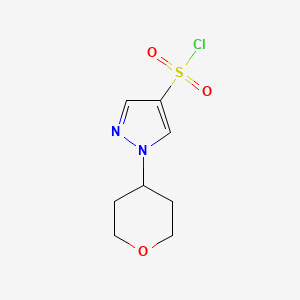
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
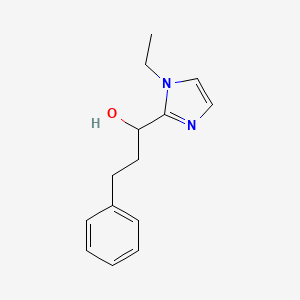
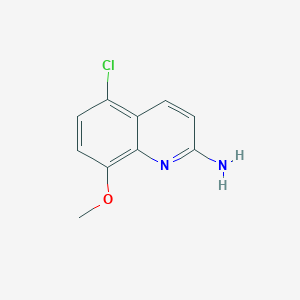
![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
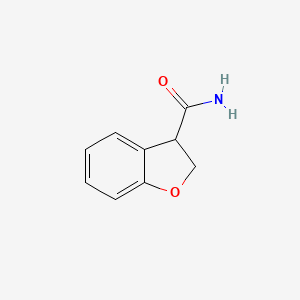
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
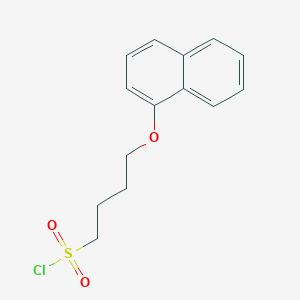
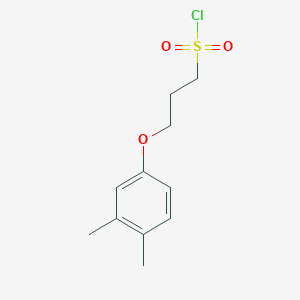
![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)